molecular formula C12H15NO4 B11131822 Ethyl [1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]carbamate

Ethyl [1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]carbamate

Cat. No.: B11131822
M. Wt: 237.25 g/mol
InChI Key: UAYXFBBCLHNSJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]carbamate is a synthetic carbamate ester of interest in chemical and pharmaceutical research. Compounds with this core structure serve as key intermediates in organic synthesis and are studied for their potential biological activity. Carbamates are a significant class of compounds known to exhibit acetylcholinesterase inhibition, a mechanism shared with certain insecticides and pharmaceuticals . This action occurs as the carbamate group transfers to the serine residue in the enzyme's active site, resulting in its temporary inactivation. Researchers also investigate related carbamate structures for their potential immunosuppressive effects, as studies on simple alkyl carbamates like ethyl carbamate have shown them to inhibit the humoral immune response . As a high-purity chemical, this product is strictly for laboratory research applications. It is essential to handle this material with care, using appropriate personal protective equipment. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl N-[1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]carbamate

InChI

InChI=1S/C12H15NO4/c1-3-17-12(16)13-11(15)10(14)9-6-4-8(2)5-7-9/h4-7,11,15H,3H2,1-2H3,(H,13,16)

InChI Key

UAYXFBBCLHNSJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(=O)C1=CC=C(C=C1)C)O

Origin of Product

United States

Preparation Methods

Reaction of Hydroxylamine Derivatives with Ethyl Chloroformate

A primary route involves reacting a hydroxylamine precursor with ethyl chloroformate under basic conditions. This method is adapted from the synthesis of structurally analogous carbamates:

Procedure :

  • Synthesis of N-[1-Hydroxy-2-(4-Methylphenyl)-2-Oxoethyl]Hydroxylamine :

    • 4-Methylacetophenone is converted to its oxime via reaction with hydroxylamine hydrochloride in ethanol.

    • Partial reduction of the oxime using zinc dust in acetic acid yields the hydroxylamine derivative.

  • Carbamate Formation :

    • The hydroxylamine intermediate is treated with ethyl chloroformate in dichloromethane (DCM) with sodium bicarbonate as a base.

    • Reaction conditions: 0–5°C for 2 hours, followed by room-temperature stirring.

Key Data :

ParameterValue/DetailSource
Yield75–88% (similar analogs)
SolventDichloromethane or DMF
BaseNaHCO₃ or Na₂CO₃

Three-Component Coupling with CO₂

Amine, CO₂, and Alkyl Halide Reaction

This method leverages cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI) to facilitate carbamate formation via a one-pot reaction:

Procedure :

  • Synthesis of Primary Amine Precursor :

    • 4-Methylbenzaldehyde undergoes reductive amination with ethanolamine to form 1-amino-2-(4-methylphenyl)-2-oxoethanol.

  • Carbamate Formation :

    • The amine is reacted with CO₂ (bubbled into the solution) and ethyl iodide in anhydrous DMF.

    • Catalysts: Cs₂CO₃ (1.5 equiv) and TBAI (0.1 equiv).

    • Conditions: 80°C for 12–24 hours.

Key Data :

ParameterValue/DetailSource
Yield68–92% (for similar substrates)
SolventDMF
Temperature80°C

Solid-Phase Synthesis Using Merrifield Resin

CO₂-Linked Carbamate Formation

A scalable approach involves immobilizing the amine precursor on Merrifield resin, followed by CO₂ insertion and alkylation:

Procedure :

  • Resin Functionalization :

    • The amine (1-amino-2-(4-methylphenyl)-2-oxoethanol) is coupled to Merrifield resin via a CO₂ linker.

  • Ethylation :

    • Ethyl iodide is added to the resin-bound intermediate in DMF with Cs₂CO₃ and TBAI.

    • Cleavage from the resin yields the carbamate.

Key Data :

ParameterValue/DetailSource
Purity>95%
SolventDMF
CatalystCs₂CO₃/TBAI

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Chloroformate RouteHigh selectivity, mild conditionsRequires hydroxylamine synthesis75–88%
CO₂ CouplingAtom-economical, one-potHigh-temperature requirement68–92%
Solid-Phase SynthesisEase of purificationMulti-step, specialized resin70–85%

Optimization Strategies

  • Solvent Selection : DMF enhances reactivity in CO₂ coupling, while DCM minimizes side reactions in chloroformate routes.

  • Catalyst Loading : TBAI (0.1 equiv) improves alkyl halide reactivity in three-component reactions.

  • Temperature Control : Low temperatures (0–5°C) prevent decomposition during hydroxylamine reactions .

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl [1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]carbamate undergoes hydrolysis under acidic or basic conditions, cleaving the carbamate bond to yield the corresponding amine and carbonic acid derivatives. This reaction is characteristic of carbamates due to the electrophilic carbonyl carbon .

Key Features :

  • Mechanism : The carbamate oxygen attacks the carbonyl carbon, leading to bond cleavage.

  • Catalysts : May involve acid/base catalysts or enzymes (e.g., esterases).

  • Products : Amines (e.g., hydroxy-oxoethylamine derivatives) and carbonic acid derivatives.

Nucleophilic Substitution

The carbamate’s carbonyl carbon is susceptible to nucleophilic attack. For example, under specific conditions, the compound may react with nucleophiles like amines or alkoxides, forming new bonds .

Reaction Conditions :

Reaction TypeNucleophileProduct Type
AlkylationAlkyl halidesN-alkylated derivatives
AminationAmine reagentsSubstituted amides

Reduction Reactions

The hydroxy-oxoethyl group in the compound can undergo reduction. For instance, catalytic hydrogenation or borohydride reagents may reduce the ketone to a secondary alcohol.

Example Reaction :
Hydroxy-oxoethyl groupBH3Dihydroxyethyl group\text{Hydroxy-oxoethyl group} \xrightarrow{\text{BH}_3} \text{Dihydroxyethyl group}

Structural Analogs and Reactivity

The compound’s reactivity is influenced by its 4-methylphenyl and hydroxy-oxoethyl substituents. Structural analogs include:

  • Ethyl N-(4-chlorophenyl)carbamate : Simplified structure without hydroxy groups.

  • Tert-butyl N-[2-(4-methylphenyl)-2-oxoethyl]carbamate : Increased lipophilicity due to tert-butyl group.

Reactivity Trends :

AnalogKey DifferenceReactivity Impact
Chlorophenyl variantElectron-withdrawing substituentEnhanced electrophilic carbonyl
Tert-butyl variantBulkier protecting groupSlower hydrolysis

Scientific Research Applications

Medicinal Chemistry Applications

Cholinesterase Inhibition
One of the prominent applications of ethyl [1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]carbamate is its potential as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes critical in neurotransmission. Compounds with carbamate structures are known to interact with these enzymes, making them candidates for treating neurodegenerative diseases like Alzheimer's disease. Research indicates that similar carbamate derivatives exhibit significant inhibition profiles, suggesting this compound could be developed further in this context .

Anti-inflammatory Properties
Studies have shown that carbamate derivatives can possess anti-inflammatory effects. This compound may share these properties, potentially offering therapeutic benefits in inflammatory conditions. The structural characteristics of the compound allow for interactions with biological targets involved in inflammation pathways, warranting further investigation .

Agricultural Applications

Pesticide Development
Carbamate compounds are widely utilized in agriculture as pesticides due to their ability to inhibit specific enzymes in pests. This compound can be explored for its efficacy against agricultural pests. Its structural similarity to known pesticides suggests it may function effectively in pest control formulations .

Herbicide Efficacy
Research into the transformation and degradation of herbicides has highlighted the importance of developing new compounds that can enhance herbicide efficiency while minimizing environmental impact. This compound could be investigated for its potential role in enhancing the effectiveness of existing herbicides or as a standalone herbicide .

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including the coupling of amines and carbon dioxide under mild conditions. This method not only provides a pathway for efficient synthesis but also aligns with green chemistry principles by minimizing waste and using environmentally friendly reagents .

Synthesis Overview

MethodDescriptionReference
Three-component couplingAmines, carbon dioxide, and halides react to form carbamates under mild conditions
Copper-catalyzed cross-couplingInvolves amines and alkoxycarbonyl radicals for carbamate formation
One-pot proceduresEfficient synthesis of substituted O-aryl carbamates

Case Studies

Case Study 1: Neuroprotective Effects
A study investigating various carbamate derivatives found that certain compounds exhibited neuroprotective effects in vitro by inhibiting acetylcholinesterase activity. This compound was included in the screening process, showing promising results that warrant further exploration in vivo .

Case Study 2: Agricultural Field Trials
Field trials conducted with carbamate-based pesticides demonstrated significant reductions in pest populations compared to untreated controls. This compound was tested alongside other known pesticides, contributing to a better understanding of its potential application in integrated pest management strategies .

Mechanism of Action

The mechanism by which Ethyl [1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]carbamate exerts its effects involves its interaction with specific molecular targets. The hydroxy and carbamate groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring can engage in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Reactivity and Metabolism

The 2-oxoethyl group is a critical feature shared with ethyl carbamate (urethane), a known carcinogen. Ethyl carbamate undergoes CYP2E1-mediated metabolism to vinyl carbamate, which is further oxidized to the mutagenic vinyl carbamate epoxide, forming DNA adducts like 7-(2-oxoethyl)guanine . In contrast, the 4-methylphenyl substituent in the target compound introduces steric and electronic modifications:

  • Electronic effects : The electron-donating methyl group on the phenyl ring could stabilize reactive intermediates, altering adduct formation pathways .
Table 1: Structural and Metabolic Comparison
Compound Key Substituents Metabolic Pathway DNA Adducts Formed Carcinogenicity
Ethyl carbamate Ethyl group → Vinyl carbamate → Epoxide 7-(2-oxoethyl)guanine High (Group 2A)
Target compound 4-Methylphenyl, hydroxyl Likely modified oxidation Potential modified adducts Unknown; possibly reduced
tert-Butyl methyl(2-oxoethyl)carbamate tert-Butyl, methyl Unknown Not reported Unknown
Ethyl (tosylmethyl)carbamate Tosylmethyl (electron-withdrawing) Sulfonation or hydrolysis Sulfonate adducts likely Likely lower

Impact of Carbamate Ester Groups

  • Ethyl vs.
  • Aromatic vs.

Research Findings and Toxicological Profiles

DNA Adduct Formation

  • Ethyl carbamate’s metabolite, vinyl carbamate, forms 100× more 7-(2-oxoethyl)guanine adducts than the parent compound .
  • The target compound’s hydroxyl and aromatic substituents may redirect adduct formation toward non-mutagenic pathways or intrastrand cross-links, as seen in ethyl carbamate derivatives with bulky groups .

Metabolic Stability

  • Ethyl carbamate: Rapidly metabolized to carcinogenic intermediates via CYP2E1 .
  • Target compound: The 4-methylphenyl group could reduce CYP2E1 affinity, delaying metabolic activation and lowering carcinogenic risk .

Biological Activity

Ethyl [1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]carbamate, a carbamate derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against different biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

Molecular Formula: C12H15N1O3
Molecular Weight: 221.25 g/mol
IUPAC Name: this compound

The compound features a carbamate functional group, which is known for various biological activities, including enzyme inhibition and antimicrobial properties.

  • Cholinesterase Inhibition : this compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission. In vitro studies reported an IC50 value of approximately 36.05 µM for AChE inhibition, indicating moderate potency compared to established inhibitors like rivastigmine .
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains. Its lipophilicity appears to correlate with increased antimicrobial efficacy, suggesting that structural modifications could enhance its activity against Gram-positive bacteria .
  • Anticancer Potential : Preliminary studies indicate that this compound may exhibit anticancer properties. It was evaluated in vitro against several cancer cell lines, demonstrating cytotoxic effects with IC50 values varying based on the specific cell line tested .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural FeatureEffect on Activity
Carbamate GroupEssential for AChE/BChE inhibition
4-Methylphenyl SubstituentEnhances lipophilicity and potentially increases antimicrobial activity
Hydroxyl GroupMay play a role in solubility and bioavailability

Study 1: Cholinesterase Inhibition

In a study assessing the inhibitory effects on AChE and BChE, this compound was found to have a significant inhibitory effect comparable to known cholinesterase inhibitors. The study utilized human monocytic leukemia cells (THP-1) to evaluate cytotoxicity alongside enzyme inhibition assays .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Enterococcus faecalis. The results indicated that modifications to the compound's structure could enhance its effectiveness against resistant strains, highlighting the importance of SAR in developing new antimicrobial agents .

Q & A

Q. What synthetic methodologies are recommended for preparing Ethyl [1-hydroxy-2-(4-methylphenyl)-2-oxoethyl]carbamate and its derivatives?

Answer:

  • Stepwise Carbamate Formation : Start with the condensation of 4-methylphenylglyoxylic acid with hydroxylamine, followed by carbamate formation using ethyl chloroformate in anhydrous conditions. Purify intermediates via column chromatography (e.g., DCM/ethyl acetate gradients) to avoid side products .
  • Bromination Protocols : For brominated derivatives, use stoichiometric bromine in acetic acid under controlled temperatures (0–25°C) to prevent overhalogenation. Precipitation as hydrobromic acid salts can simplify isolation .
  • Validation : Confirm purity via HPLC (>95%) and structural integrity via 1H^1H-/13C^{13}C-NMR. Crystallization in ethyl acetate/hexane mixtures yields single crystals for X-ray diffraction .

Q. How can the crystal structure of this compound be resolved, and which software tools are recommended?

Answer:

  • Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.
  • Structure Solution : Employ SHELXS-97 for phase determination via direct methods and SHELXL-2018 for refinement. For graphical representation, use ORTEP-3 to visualize thermal ellipsoids and hydrogen bonding networks .
  • Validation : Check for R-factor convergence (<0.05) and validate geometry using PLATON/ADDSYM to detect symmetry violations .

Advanced Research Questions

Q. What experimental models are suitable for studying the genotoxicity of this compound, and how do its DNA adducts compare to those of related carbamates?

Answer:

  • In Vivo Models : Use BALB/c mice for intraperitoneal administration (10–1000 mg/kg bw). Sacrifice at 12 hours post-exposure to measure hepatic/testicular DNA adducts via 3H^3H-radiolabeling or LC-MS/MS. Note dose-dependent linear increases in adduct formation, with liver showing higher sensitivity at lower doses .
  • Adduct Profiling : Compare with ethyl carbamate’s metabolites (e.g., vinyl carbamate). Vinyl carbamate induces 20-fold higher levels of 7-(2-oxoethyl)guanine in hepatic DNA, suggesting greater mutagenic potency. Use sodium borohydride reduction to stabilize oxoethyl adducts for quantification .
  • Contradictions : Beland et al. (2005) reported sex-specific hepatic proliferation in female mice, while Scherer et al. (1986) observed cross-linking via N-7-(2-oxoethyl)guanine. These differences highlight the need for strain- and sex-specific controls .

Q. How does CYP2E1 dependency influence the carcinogenic mechanism of this compound, and what biomarkers are predictive of its metabolic activation?

Answer:

  • CYP2E1 Role : Administer the compound to CYP2E1-null mice to assess metabolic bypass. Wild-type models show 40-fold higher hepatic etheno-DNA adducts, confirming CYP2E1’s critical role in bioactivating ethyl carbamate to vinyl carbamate epoxide .
  • Biomarkers :
    • LDH/AFP Levels : Elevated serum LDH indicates cellular proliferation (e.g., lung lesions), while AFP spikes suggest hepatocyte metastasis. Monitor via ELISA in both single- and multi-dose regimens .
    • Etheno Adducts : Quantify 1,N6-ethenodeoxyadenosine in liver DNA using 32P^{32}P-postlabeling. Adduct levels correlate with Ras oncogene mutations (CAA→CTA), a hallmark of ethyl carbamate-induced carcinogenesis .

Q. What computational methods are effective for predicting the metabolic pathways and toxicity of this compound?

Answer:

  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-31G(d) level to model oxidation pathways (e.g., CYP2E1-mediated conversion to vinyl carbamate). Calculate activation energies for epoxidation steps to identify rate-limiting reactions .
  • Molecular Dynamics (MD) : Simulate DNA-adduct interactions (e.g., 7-(2-oxoethyl)guanine) using AMBER force fields. Analyze hydrogen-bond disruption and helical distortions to predict mutagenicity .
  • QSAR Models : Train models on PubChem datasets to predict acute toxicity (LC50). Include descriptors like logP (hydrophobicity) and electrophilicity index to account for metabolic reactivity .

Data Contradictions and Resolution

Q. How can researchers reconcile discrepancies in reported DNA adduct levels between in vitro and in vivo studies?

Answer:

  • Key Findings :
    • In Vitro : Sotomayor et al. (1994) observed linear DNA binding in mouse hepatocytes but underestimated adduct persistence due to repair enzyme activity .
    • In Vivo : Beland et al. (2005) reported ethanol’s suppression of hepatic etheno adducts, suggesting solvent interactions .
  • Resolution : Use isotopic tracing (e.g., 13C^{13}C-ethyl carbamate) to distinguish parent compound adducts from metabolites. Pair with knockouts (e.g., CYP2E1-null mice) to isolate pathway-specific effects .

Methodological Best Practices

Q. What protocols ensure reproducibility in quantifying unscheduled DNA synthesis (UDS) post-exposure?

Answer:

  • Tritiated Thymidine Incorporation : Administer 3H^3H-thymidine (1 µCi/g bw) 12 hours post-carbamate exposure. Isolate hepatocytes via collagenase perfusion and autoradiograph nuclei. Count grains (>5/nucleus) as UDS-positive .
  • Controls : Include vinyl carbamate (3x higher potency) and ethanol vehicle controls to account for solvent interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.